molecular formula C7H16ClNO2 B6241905 1-(dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride CAS No. 2613383-28-9

1-(dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride

Cat. No.: B6241905
CAS No.: 2613383-28-9
M. Wt: 181.7
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Description

1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring substituted with a dimethoxymethyl group and an N-methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and alkenes in the presence of a catalyst such as rhodium or copper.

    Introduction of the Dimethoxymethyl Group: This step involves the reaction of the cyclopropane intermediate with formaldehyde dimethyl acetal under acidic conditions to introduce the dimethoxymethyl group.

    N-Methylation: The final step is the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxymethyl group, where nucleophiles such as halides or thiols can replace the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the binding affinity and specificity of the compound. The dimethoxymethyl and N-methylamine groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • 1-(Methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride
  • 1-(Ethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride
  • 1-(Dimethoxymethyl)-N-ethylcyclopropan-1-amine hydrochloride

Comparison: 1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride is unique due to the presence of two methoxy groups, which can influence its reactivity and solubility compared to similar compounds with different alkoxy groups. The N-methyl substitution also differentiates it from analogs with different N-alkyl groups, potentially affecting its biological activity and pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2613383-28-9

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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